4-Bromothiophene-2-carboxamide
Overview
Description
4-Bromothiophene-2-carboxamide (BTCA) is an organic compound with the chemical formula C6H4BrNO2S . It is a member of the thiophene family of aromatic heterocyclic compounds and contains a bromine atom. The compound is solid at room temperature .
Synthesis Analysis
The synthesis of BTCA involves several steps. For instance, one study describes the synthesis of a similar compound, 4-Bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, using a mixture of 4-bromothiophene-2-carboxylic acid, 6-fluorobenzo[d]thiazol-2-amine, and DMAP . Another study synthesized 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis
The molecular weight of BTCA is 207.07 . The InChI code for the compound is 1S/C5H4BrNOS/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8) .Physical And Chemical Properties Analysis
BTCA is a solid at room temperature . The storage temperature for BTCA is room temperature .Scientific Research Applications
Regioselective Synthesis
“4-Bromothiophene-2-carboxamide” is used in the regioselective synthesis of “4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide”. This synthesis involves three successive direct lithiations and a bromination reaction starting from thiophene . The lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .
Anti-Bacterial Activities
“4-Bromothiophene-2-carboxamide” is also used in the synthesis of “N-(4-bromophenyl)furan-2-carboxamide” analogues . These analogues have been found to have in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . The molecule was found to be the most effective activity against these bacteria, particularly NDM-positive bacteria A. baumannii as compared to various commercially available drugs .
Safety and Hazards
The safety information for BTCA includes the following hazard statements: H302, H317, H319 . The precautionary statements include P280, P305, P338, P351 .
Relevant Papers Several papers have been retrieved that discuss BTCA and similar compounds. These include studies on the synthesis of heterocyclic carboxamide derivatives , the regioselective synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide , and the progress and future directions with peptide-drug conjugates for targeted cancer therapy .
properties
IUPAC Name |
4-bromothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIFYCRDSOUHLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511086 | |
Record name | 4-Bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophene-2-carboxamide | |
CAS RN |
83933-17-9 | |
Record name | 4-Bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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